molecular formula C16H21N3O2S B2676636 tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate CAS No. 1353966-79-6

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate

Cat. No.: B2676636
CAS No.: 1353966-79-6
M. Wt: 319.42
InChI Key: LRVBXAOOMPLXTD-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl ester group and a 4-cyanopyridin-2-ylthio moiety. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step often involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Thioether Formation: The 4-cyanopyridin-2-ylthio group is introduced through a nucleophilic substitution reaction. This involves reacting a 4-cyanopyridine derivative with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The piperidine ring and the pyridine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile building block.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a precursor to pharmacologically active agents. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a component in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate and its derivatives depends on the specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanopyridinyl and thioether groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((4-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness can be exploited in the design of molecules with specific desired activities.

Properties

IUPAC Name

tert-butyl 4-(4-cyanopyridin-2-yl)sulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-5-13(6-9-19)22-14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVBXAOOMPLXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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